![molecular formula C8H9BN2O2 B2483487 (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid CAS No. 2377611-07-7](/img/structure/B2483487.png)
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid
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Overview
Description
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid, also known as Methyl 7-borono-1,3-benzodiazole-1-carboxylate, is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that has various applications in the field of chemistry, biochemistry, and medicinal chemistry.
Scientific Research Applications
Analytical Chemistry
(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid: plays a role in developing sensors and assays. Its interaction with diols allows for the detection of sugars, glycoproteins, and other biomolecules. Researchers design boronic acid-based sensors for glucose monitoring and environmental analysis.
For additional details, you can find the MSDS and related information here . Additionally, other related compounds like 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester , imidazole-containing derivatives , and phenol derivatives contribute to the broader field of boronic acid research.
Mechanism of Action
Target of Action
It’s known that boronic acids are often used in organic synthesis, particularly in suzuki-miyaura coupling . They can interact with various biological targets, especially proteins with a cis-diol motif .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other organic compounds . This allows them to modulate the activity of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Boronic acids are known to be involved in various chemical reactions, such as the suzuki-miyaura coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body, and they are metabolized and excreted through normal physiological processes .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a range of effects depending on the specific target and the context in which the interaction occurs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, and certain solvents can enhance or inhibit their activity . Additionally, the presence of other compounds can influence the compound’s action through competitive or cooperative interactions .
properties
IUPAC Name |
(3-methylbenzimidazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGSWYQUFJXPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)N=CN2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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